molecular formula C11H17N3 B8738215 3-(Piperidin-1-ylmethyl)pyridin-2-amine

3-(Piperidin-1-ylmethyl)pyridin-2-amine

Cat. No.: B8738215
M. Wt: 191.27 g/mol
InChI Key: FJUXGVUOOWGYGR-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)pyridin-2-amine is a pyridine derivative featuring a piperidine-substituted methyl group at the 3-position and an amine group at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₇N₃ (molecular weight: 191.28 g/mol).

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H17N3/c12-11-10(5-4-6-13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2,(H2,12,13)

InChI Key

FJUXGVUOOWGYGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)pyridin-2-amine typically involves the reaction of 2-chloro-3-(1-piperidinylmethyl)pyridine with ammonia or an amine source under suitable conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-(Piperidin-1-ylmethyl)pyridin-2-amine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Applications/Activities References
This compound Pyridine -NH₂ at C2; -(CH₂)-piperidine at C3 C₁₁H₁₇N₃ Under investigation (potential CNS/kinase targets) N/A
Crizotinib Pyridine -NH₂ at C2; complex substituents (piperidine, pyrazole, fluorophenyl ether) C₂₁H₂₂Cl₂FN₅O FDA-approved kinase inhibitor (ALK/ROS1)
TAC5-a Pyridine -NH₂ at C2; -(O-CH₂-C₆H₄-NH₂) at C3 C₁₂H₁₃N₃O Anti-inflammatory (TLR3/7/8/9 antagonist)
3-(4-Methylpiperazin-1-yl)pyridin-2-amine Pyridine -NH₂ at C2; -piperazine (N-methyl) at C3 C₁₀H₁₆N₄ Unknown (structural analog)
3-(Pyrrolidin-1-yl)pyridin-2-amine Pyridine -NH₂ at C2; -pyrrolidine at C3 C₉H₁₃N₃ Unknown (smaller heterocycle)

Key Observations

Substituent Effects on Bioactivity :

  • Crizotinib ’s bulky substituents (e.g., fluorophenyl ether, pyrazole) enhance kinase selectivity and potency, enabling clinical use . In contrast, the simpler piperidinylmethyl group in the target compound may prioritize CNS penetration due to reduced molecular weight and polarity.
  • TAC5-a ’s benzyloxy group at C3 confers anti-inflammatory activity by inhibiting TLR-mediated NF-κB signaling, suggesting that electron-rich substituents modulate immune responses .

The 4-methylpiperazine analog introduces an additional nitrogen atom, increasing basicity and solubility, which may improve pharmacokinetic properties .

Positional Isomerism :

  • Unlike 4-(pyridin-3-yl)pyrimidin-2-amine (), which features a pyrimidine core, the target compound’s pyridine scaffold offers distinct electronic properties and hydrogen-bonding capabilities, influencing target selectivity.

Research Findings and Implications

  • Kinase Inhibitor Scaffolds : Crizotinib’s success underscores the therapeutic relevance of pyridin-2-amine derivatives in oncology. The target compound’s piperidinylmethyl group could serve as a starting point for optimizing kinase selectivity while minimizing off-target effects .
  • Anti-Inflammatory Potential: TAC5-a’s efficacy in murine models suggests that pyridin-2-amine derivatives with ether-linked substituents (e.g., benzyloxy groups) are viable leads for inflammatory diseases .
  • SAR Insights :
    • Piperidine vs. piperazine: Piperazine’s extra nitrogen may enhance water solubility but reduce blood-brain barrier permeability compared to piperidine.
    • Smaller heterocycles (e.g., pyrrolidine) may limit steric hindrance, favoring interactions with compact binding pockets.

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